molecular formula C24H20N4O5 B2404898 6-(3-fluorophenyl)-N-(3-methoxypropyl)nicotinamide CAS No. 1112408-64-6

6-(3-fluorophenyl)-N-(3-methoxypropyl)nicotinamide

Cat. No.: B2404898
CAS No.: 1112408-64-6
M. Wt: 444.447
InChI Key: QFZCURQNBVTHDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-fluorophenyl)-N-(3-methoxypropyl)nicotinamide is a useful research compound. Its molecular formula is C24H20N4O5 and its molecular weight is 444.447. The purity is usually 95%.
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Scientific Research Applications

Antineoplastic Activities

6-substituted nicotinamides, including compounds structurally similar to 6-(3-fluorophenyl)-N-(3-methoxypropyl)nicotinamide, have been studied for their antineoplastic activities. Research shows that these compounds demonstrate moderate activity against leukemia in preliminary screenings (Ross, 1967).

TRPV1 Antagonists

6-Phenylnicotinamide derivatives have been identified as potent antagonists of the TRPV1 receptor with applications in inflammatory pain treatment. Optimization of these compounds, similar in structure to this compound, has led to the discovery of promising candidates for pre-clinical development (Westaway et al., 2008).

Apoptosis Induction

A series of N-phenyl nicotinamides, related to the chemical , has been identified as potent inducers of apoptosis, offering potential as novel anticancer agents. These compounds have shown significant effectiveness in breast cancer cell lines, suggesting their utility in cancer therapy (Cai et al., 2003).

Antifungal Agents

2-Aminonicotinamide derivatives, structurally related to this compound, have been synthesized and evaluated as antifungal agents. These compounds exhibit potent in vitro activity against various Candida species, indicating their potential as therapeutic agents for fungal infections (Ni et al., 2017).

Neuronal Cell Protection

Nicotinamide, a compound related to this compound, promotes cell survival and differentiation in human pluripotent stem cells. It acts as a kinase inhibitor and has been shown to protect against oxidative stress in neuronal cells, indicating its potential in neurodegenerative disease treatment (Meng et al., 2018).

Mechanism of Action

Target of Action

The primary targets of this compound are pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis . These bacteria are responsible for various infections and diseases in humans.

Mode of Action

The compound interacts with its targets by inhibiting the formation of bacterial biofilms . Biofilms are communities of bacteria that adhere to each other on a surface and are enveloped in a protective matrix. By inhibiting biofilm formation, the compound prevents the bacteria from establishing infections.

Pharmacokinetics

The compound’s bioavailability is likely influenced by its chemical structure, which includes a benzodioxane fragment and a sulfonamide group .

Result of Action

As a result of its action, the compound significantly inhibits the growth of bacterial biofilms. In particular, it was found to inhibit 60.04% of B. subtilis biofilm growth and a similar percentage of E. coli biofilm growth .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O5/c1-15-2-4-16(5-3-15)23-26-24(33-27-23)17-6-9-22(30)28(13-17)14-21(29)25-18-7-8-19-20(12-18)32-11-10-31-19/h2-9,12-13H,10-11,14H2,1H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZCURQNBVTHDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC5=C(C=C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.